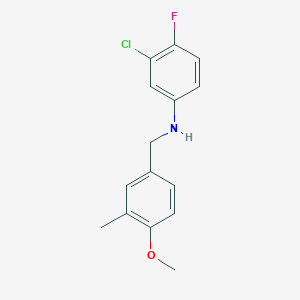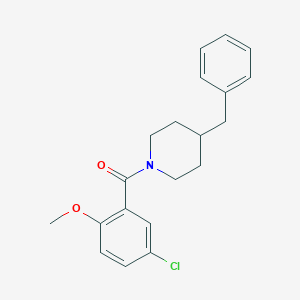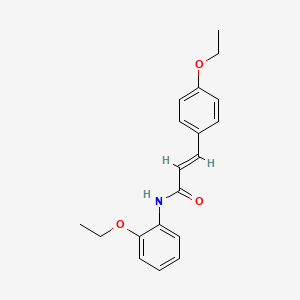![molecular formula C16H20N2O5S3 B5788560 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, commonly known as ETP-469, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETP-469 belongs to the class of piperazine derivatives and has been found to exhibit potent anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of ETP-469 is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in regulating inflammation and pain. By inhibiting PDE4, ETP-469 increases the levels of cAMP, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
ETP-469 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ETP-469 has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETP-469 is its potent anti-inflammatory and analgesic effects. It has been found to be effective in reducing inflammation and pain in a number of animal models. Additionally, ETP-469 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
However, there are also some limitations to using ETP-469 in lab experiments. One limitation is that the exact mechanism of action of ETP-469 is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ETP-469 is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.
Zukünftige Richtungen
There are a number of future directions for research on ETP-469. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of disease. Additionally, more research is needed to fully understand the mechanism of action of ETP-469 and to identify potential targets for therapeutic intervention. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ETP-469 in humans.
Synthesemethoden
The synthesis of ETP-469 involves the reaction of 4-ethoxyaniline with 2-thiophenesulfonyl chloride to form 1-[(4-ethoxyphenyl)sulfonyl]-2-thiophenesulfonylamine. This intermediate compound is then reacted with piperazine to form ETP-469.
Wissenschaftliche Forschungsanwendungen
ETP-469 has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. ETP-469 has also been shown to inhibit the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S3/c1-2-23-14-5-7-15(8-6-14)25(19,20)17-9-11-18(12-10-17)26(21,22)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZFEKXFAUNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

